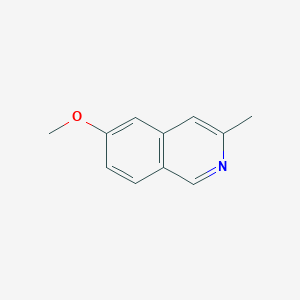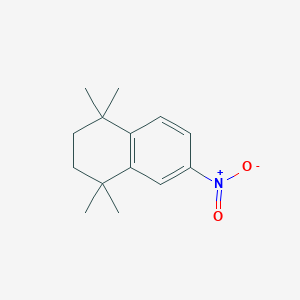
Ethyl 2,2-difluoro-2-(p-tolyl)acetate
Vue d'ensemble
Description
Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is a useful research chemical . It is a specialty chemical that has been used in various research and development applications .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with a solution of 1-iodo-4-methylbenzene and ethyl 2-bromo-2,2-difluoroacetate in DMSO. Copper powder is added to this mixture, which is then heated to 50°C for 14 hours. The reaction is quenched with an aqueous solution of potassium hydrogen phosphate. The mixture is filtered, and the filter cake is washed with isopropyl acetate. The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated. The concentrate is purified by column chromatography over silica gel to afford the title compound as a colorless oil .Molecular Structure Analysis
The molecular formula of this compound is C11H12F2O2 . Its average mass is 214.21 Da and its monoisotopic mass is 186.049240 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with potassium hydroxide in acetonitrile, water and potassium carbonate in methanol, and sodium hydroxide in ethanol . These reactions occur under various conditions, such as ambient temperature and at 20°C .Applications De Recherche Scientifique
Process Intensification in Chemical Manufacturing
Ethyl acetate, a relative of Ethyl 2,2-difluoro-2-(p-tolyl)acetate, is widely used in the chemical industry, particularly in the production of coatings, adhesives, and various consumer products. Process intensification techniques such as Reactive Distillation and Microwave-Assisted Distillation are explored to enhance the efficiency and sustainability of its production (Patil & Gnanasundaram, 2020).
Recycling of Polymeric Materials
In the context of sustainability and environmental science, the chemical recycling of polymers, such as Poly(ethylene terephthalate) (PET), into their monomers for repolymerization involves the use of chemical agents like ethyl acetate. This demonstrates the role of ethyl-based compounds in advancing recycling technologies and promoting a circular economy (Karayannidis & Achilias, 2007).
Analytical Chemistry and Separation Technologies
Ethyl acetate is employed in Countercurrent Separation (CCS) techniques for the isolation of bioactive compounds from natural products. Its effectiveness in separating phenylethanoid glycosides and iridoids, which are known for their medicinal properties, underscores the importance of ethyl-based solvents in pharmaceutical and biochemical research (Luca et al., 2019).
Environmental and Health Impact Assessments
The toxicological assessments of chemicals are crucial for their safe industrial application. Studies on compounds like 1-Ethyl-3-methylimidazolium acetate provide insights into the environmental and health impacts of various chemicals, guiding their responsible use in industrial processes (Ostadjoo et al., 2018).
Advanced Energy Solutions
Explorations into Liquid Organic Hydrogen Carriers (LOHCs) highlight the potential of ethyl acetate, produced from bioethanol, as a renewable hydrogen storage medium. This aligns with efforts to develop sustainable energy carriers and supports the transition towards cleaner energy sources (Santacesaria et al., 2023).
Mécanisme D'action
While specific studies on the mechanism of action of Ethyl 2,2-difluoro-2-(p-tolyl)acetate are not available, a study on a similar compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, showed that it attenuates the malignant biological behaviors of non-small cell lung cancer via suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLSHALHZBESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565012 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131323-06-3 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)



![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)






![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
